molecular formula C15H16N2O4 B2683183 (E)-3-(3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 1006316-34-2

(E)-3-(3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No. B2683183
CAS RN: 1006316-34-2
M. Wt: 288.303
InChI Key: OPKZQDIRFHNWIR-AATRIKPKSA-N
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Description

(E)-3-(3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Pyran derivatives, closely related to the specified compound, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. The study by Khattabi et al. (2019) investigates two soluble pyran derivatives, demonstrating their corrosion inhibition capabilities in HCl solution. These compounds were found to exhibit high inhibition efficiencies, suggesting potential applications in protecting metals against corrosion. This could be particularly useful in industrial processes where metal parts are exposed to corrosive substances (Khattabi et al., 2019).

Heterocyclic Compound Synthesis

Research by Shawali et al. (2010) focuses on the efficient synthesis of novel 3-heteroaryl-pyrazoles via reactions involving components structurally similar to the mentioned compound. These synthetic pathways enrich the chemistry of heterocyclic compounds, which are crucial for the development of new pharmaceuticals, agrochemicals, and materials (Shawali et al., 2010).

Polymerization and Material Science

Another study explores the use of pyran and pyrazole derivatives in the polymerization process. Chen et al. (2017) report on the chemoselective RAFT polymerization of a trivinyl monomer derived from carbon dioxide and 1,3-butadiene, leading to polymers with linear and hyperbranched topologies. This research highlights the potential of such compounds in creating new materials with unique properties, which could have applications in various fields, including biomedical engineering and smart materials (Chen et al., 2017).

Antimicrobial Activity

Novel acrylate monomers based on pyran derivatives have been synthesized and evaluated for their antimicrobial activity. Saraei et al. (2016) describe the synthesis and polymerization of these monomers, with subsequent evaluation of the resulting polymers' antibacterial and antifungal activities. The compounds demonstrated moderate to good antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Saraei et al., 2016).

properties

IUPAC Name

3-[(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-4-17-10(3)11(8-16-17)5-6-12(18)14-13(19)7-9(2)21-15(14)20/h5-8,19H,4H2,1-3H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKZQDIRFHNWIR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)C2=C(C=C(OC2=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)C2=C(C=C(OC2=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one

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